![molecular formula C15H10FNO2 B3823133 cyano(4-fluorophenyl)methyl benzoate CAS No. 89549-76-8](/img/structure/B3823133.png)
cyano(4-fluorophenyl)methyl benzoate
Overview
Description
Cyano(4-fluorophenyl)methyl benzoate is likely a compound that contains a cyano group (-CN), a fluorophenyl group (a phenyl ring with a fluorine atom), a methyl group (-CH3), and a benzoate group (derived from benzoic acid). It’s likely used in the field of organic chemistry, possibly in the synthesis of more complex molecules .
Molecular Structure Analysis
The molecular structure of similar compounds often involves aromatic rings (from the phenyl and benzoate groups), a nitrile group from the cyano group, and a single fluorine atom attached to one of the phenyl rings .Chemical Reactions Analysis
Again, while specific reactions involving cyano(4-fluorophenyl)methyl benzoate aren’t available, compounds with similar functional groups can undergo a variety of reactions. For instance, the cyano group can participate in nucleophilic addition reactions, and the benzoate ester can be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. Factors like polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its potential applications. If it’s found to be a useful intermediate in the synthesis of pharmaceuticals or other organic compounds, research might focus on improving its synthesis or finding new reactions it can participate in .
properties
IUPAC Name |
[cyano-(4-fluorophenyl)methyl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-13-8-6-11(7-9-13)14(10-17)19-15(18)12-4-2-1-3-5-12/h1-9,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIJVEYVUVAQII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(C#N)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89549-76-8 | |
Record name | BENZOIC ACID CYANO-(4-FLUORO-PHENYL)-METHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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